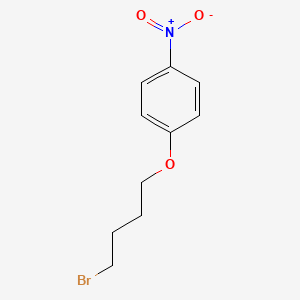

1-(4-Bromobutoxy)-4-nitrobenzene

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Claisen–Schmidt condensation . For instance, a method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril involves mixing 7-hydroxy-tetrahydroquinolinone, dibromobutane, and at least one base to form a reaction mixture .Scientific Research Applications

Synthesis and Preparation

- 1-(4-Bromobutoxy)-4-nitrobenzene is an intermediate in the preparation of pharmaceuticals like dofetilide, used for treating arrhythmia. This compound can be synthesized from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).

- Ultrasound-assisted preparation methods have been developed for 1-(4-Bromobutoxy)-4-nitrobenzene, employing multi-site phase-transfer catalysts. This approach enhances reaction efficiency compared to traditional methods (K. Harikumar & V. Rajendran, 2014).

Applications in Polymer Solar Cells

- In the field of polymer solar cells, 1-(4-Bromobutoxy)-4-nitrobenzene has shown promise. Its addition to the active layer of solar cells enhances performance by facilitating excitonic recombination and dissociation at the donor-acceptor interface (G. Fu et al., 2015).

Photoreactivity Studies

- The photoreactivity of nitrobenzenes, including derivatives like 1-(4-Bromobutoxy)-4-nitrobenzene, has been explored in concentrated hydrobromic acid. These studies provide insights into the reactivity and potential applications in photochemical processes (Brian P. McIntyre et al., 2004).

Electrochemical Applications

- Electrochemical studies of similar compounds provide insights into the behavior and potential applications of 1-(4-Bromobutoxy)-4-nitrobenzene in electrochemical processes. For instance, the reduction of nitrobenzene and related compounds inionic liquids has been investigated, revealing unique behaviors and reactivities that could be applicable to 1-(4-Bromobutoxy)-4-nitrobenzene (S. Ernst et al., 2013).

Environmental Applications

- Research intothe degradation of nitrobenzene in water by natural compounds under solar illumination has implications for environmental applications of 1-(4-Bromobutoxy)-4-nitrobenzene. Such studies suggest potential methods for the degradation of refractory organic pollutants, which could include derivatives of nitrobenzene like 1-(4-Bromobutoxy)-4-nitrobenzene (Tuo Wei et al., 2019).

Analytical Chemistry

- 1-(4-Bromobutoxy)-4-nitrobenzene and its derivatives have been utilized in the spectrophotometric determination of anionic surfactants in river waters, indicating its application in environmental monitoring and analytical chemistry (K. Higuchi et al., 1980).

Safety And Hazards

properties

IUPAC Name |

1-(4-bromobutoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c11-7-1-2-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRBCFJUEVSKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366310 | |

| Record name | 1-(4-bromobutoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobutoxy)-4-nitrobenzene | |

CAS RN |

55502-03-9 | |

| Record name | 1-(4-bromobutoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1607774.png)

![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)

![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)